molecular formula C24H23N3O3S2 B2980985 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 1291853-45-6

2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2980985
CAS No.: 1291853-45-6
M. Wt: 465.59
InChI Key: QKONRHOKRRUMGJ-UHFFFAOYSA-N
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Description

2-{[3-(2,3-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl acetamide side chain and a 2,3-dimethylphenyl substituent at position 3 of the pyrimidine ring. The 4-ethoxyphenyl group on the acetamide moiety contributes to its unique electronic and steric profile.

Properties

IUPAC Name

2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-4-30-18-10-8-17(9-11-18)25-21(28)14-32-24-26-19-12-13-31-22(19)23(29)27(24)20-7-5-6-15(2)16(20)3/h5-13H,4,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKONRHOKRRUMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a member of the thienopyrimidine family, characterized by its unique chemical structure which includes a thieno and pyrimidine moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure

The molecular formula of the compound is C23H25N3O3SC_{23}H_{25}N_{3}O_{3}S, with a molecular weight of approximately 425.53 g/mol. Its structure can be represented as follows:

Structure 2[3(2,3dimethylphenyl)4oxo3,4dihydrothieno[3,2d]pyrimidin2yl]sulfanylN(4ethoxyphenyl)acetamide\text{Structure }this compound

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . A notable study conducted by Fayad et al. (2019) demonstrated its efficacy against various cancer cell lines through a multicellular spheroid model. The compound was found to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent . Research indicates that it possesses activity against several pathogenic microorganisms. In vitro assays have revealed that it effectively inhibits the growth of both bacterial and fungal strains, making it a candidate for further development in treating infectious diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the cells:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Processes : The thieno and pyrimidine moieties may interfere with nucleic acid synthesis or function, affecting cellular replication and repair mechanisms.

Table 1: Summary of Biological Activities

Activity TypeAssessed ModelKey FindingsReference
AnticancerMulticellular SpheroidsSignificant inhibition of cell growth; apoptosis induction
AntimicrobialIn vitro assaysEffective against multiple bacterial and fungal strains

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with good bioavailability. However, detailed toxicological assessments are required to evaluate safety profiles before clinical applications can be considered.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Ring Saturation and Substitution Patterns
  • Hexahydrothienopyrimidine Analogs: The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide () shares a similar sulfanyl acetamide side chain but differs in the hydrogenation state of the thienopyrimidine ring (hexahydro vs. dihydro).
  • Ethyl-Substituted Pyrimidine Derivatives: 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () replaces the dimethylphenyl group with a phenyl ring and introduces a nitro group on the acetamide phenyl ring. The nitro group’s electron-withdrawing nature may enhance reactivity but reduce bioavailability compared to the ethoxy group in the target compound .
Substituent Effects on Acetamide Moieties
  • Trifluoromethoxy Phenyl Analogs: 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () substitutes the ethoxy group with a trifluoromethoxy group.
  • Methylphenyl Derivatives: 2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide () incorporates ethyl and methyl groups on the pyrimidine ring. These substituents increase steric hindrance, which may affect binding affinity in biological targets compared to the target compound’s 2,3-dimethylphenyl group .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Structural and Functional Group Differences
Compound ID Pyrimidine Substituent Acetamide Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 2,3-Dimethylphenyl 4-Ethoxyphenyl C=O (1680–1660 cm⁻¹) ~453.5 (calculated)
Hexahydro Analog () 4-Ethoxyphenyl 4-Methylphenyl NH (3325 cm⁻¹), C=O (1662 cm⁻¹) ~467.5
Nitrophenyl Derivative () Phenyl 4-Nitrophenyl NO₂ (1520 cm⁻¹), C≡N (2214 cm⁻¹) ~437.4
Trifluoromethoxy Analog () 4-Methylphenyl 4-Trifluoromethoxyphenyl CF₃ (1280–1120 cm⁻¹) ~525.5
Table 2: NMR Data Highlights
  • Target Compound : Expected δ ~2.25–2.35 ppm (dimethyl protons), δ ~1.35 ppm (ethoxy CH₃), δ ~7.3–7.8 ppm (aromatic protons) .
  • Hexahydro Analog () : δ 2.30 ppm (CH₃), δ 7.20–7.92 ppm (aromatic protons) .
  • Nitrophenyl Derivative () : δ 4.12 ppm (SCH₂), δ 7.81–7.92 ppm (nitrophenyl protons) .

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